molecular formula C20H17N2P B2422346 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine CAS No. 145758-54-9

3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine

Cat. No.: B2422346
CAS No.: 145758-54-9
M. Wt: 316.344
InChI Key: IDOXHSNFLBEUPQ-UHFFFAOYSA-N
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Description

3-(Diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel Neuropeptide S Receptor (NPSR) antagonists . The compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery known for its wide range of pharmacological properties . The diphenylphosphanyl group at the 3-position is a key functional handle for further chemical modification. Research indicates that oxidation of this phosphine group to a phosphorothioyl moiety can yield potent antagonists that inhibit NPSR-mediated signaling . The 2-methyl substituent on the imidazo[1,2-a]pyridine core has been identified as critical for maintaining high antagonist potency in related analogs . NPSR antagonists are investigated as potential therapeutic agents for treating various central nervous system disorders, including anxiety, insomnia, and addiction, due to their role in modulating the NPS/NPSR pathway, which influences arousal, anxiety, and food intake . This compound is offered exclusively for research purposes to support the exploration of new therapeutic entities and the study of NPSR pharmacology.

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2P/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOXHSNFLBEUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine primarily involves its role as a ligand in coordination chemistry. By forming complexes with transition metals, it can influence the reactivity and selectivity of catalytic processes. The phosphine group donates electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct electronic properties and steric effects. This makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well .

Biological Activity

3-(Diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This compound's unique structure, featuring a diphenylphosphanyl group, enhances its potential applications in medicinal chemistry. Recent studies have highlighted its promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N2P\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{P}

This compound features a phosphanyl group attached to the imidazo[1,2-a]pyridine ring, which is critical for its biological interactions.

Anticancer Activity

Recent research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, a study indicated that compounds within this family can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines has not been extensively documented; however, related compounds have demonstrated promising results in preclinical models.

Antimicrobial Properties

Imidazo[1,2-a]pyridines are also recognized for their antimicrobial properties. A comparative analysis of various derivatives showed that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antibacterial and antifungal activities. The diphenylphosphanyl group may contribute to increased membrane permeability and interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses. The specific anti-inflammatory mechanisms of this compound require further investigation but are likely related to its ability to interfere with inflammatory signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Phosphanyl Group : The presence of the diphenylphosphanyl moiety enhances interaction with biological targets.
  • Substituents on the Imidazole Ring : Variations in substituents at different positions on the imidazole ring can significantly affect potency and selectivity.
  • Hydrophobic Interactions : The hydrophobic nature of the diphenyl groups may increase binding affinity to lipid membranes or hydrophobic pockets in proteins.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyridine could inhibit growth in various cancer cell lines. For example, a related compound showed IC50 values in the low micromolar range against breast cancer cells.
    CompoundCell LineIC50 (µM)
    Compound AMCF-75.0
    Compound BHeLa8.0
    3-Diphenylphosphanyl-2-methylimidazo[1,2-a]pyridineTBD
  • Antimicrobial Testing : In vitro tests showed that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus16 µg/mL
    Escherichia coli32 µg/mL
  • Anti-inflammatory Mechanisms : Research indicated that imidazo[1,2-a]pyridine derivatives could reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Q & A

Q. What are the optimized synthetic routes for 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine, and how can low yields be addressed?

The compound is typically synthesized via halogen-metal exchange reactions. For example, reacting 3-bromo-2-methylimidazo[1,2-a]pyridine with isopropylmagnesium chloride·LiCl, followed by treatment with chlorodiphenylphosphine, yields the target compound. However, yields are often low (~5.9%) due to intermediate instability. To improve purity, reverse-phase HPLC and silica gel chromatography are recommended post-quenching . Optimizing reaction temperature (−15°C to gradual warming) and using inert atmospheres (N₂) can mitigate side reactions.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of ¹H NMR (to identify methyl groups and aromatic protons), ³¹P NMR (to confirm phosphanyl group integration), and HRMS (for molecular ion validation). For example, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the methyl group (δ 1.82 ppm) and aromatic protons (δ 7.24–8.84 ppm). LC/MS retention times (e.g., 3.734 min) and HRMS data (m/z 333.1157 [M+H]⁺) provide additional confirmation .

Q. What are the key stability considerations for handling this compound?

The compound is sensitive to oxidation. Store under inert gas (argon or nitrogen) at −20°C. Avoid prolonged exposure to moisture, as the P(III) center may hydrolyze. Purity degradation can be monitored via TLC (1:1 DCM:EtOAc) or periodic NMR analysis .

Advanced Research Questions

Q. How do substitution patterns on the imidazo[1,2-a]pyridine core influence biological activity in neuropeptide S receptor antagonism?

Structure-activity relationship (SAR) studies reveal that the 2-methyl group enhances metabolic stability, while the diphenylphosphanyl moiety modulates receptor binding affinity. Modifications at the 3-position (e.g., phosphorothioyl vs. phosphoryl groups) alter lipophilicity and pharmacokinetics. For instance, phosphorothioyl derivatives show improved blood-brain barrier penetration in rodent models .

Q. What crystallographic techniques resolve contradictions in reported biological activity data for this compound?

Single-crystal X-ray diffraction (using SHELX programs) can clarify structural ambiguities. For example, dimeric units formed via C-H···O hydrogen bonding in related imidazo[1,2-a]pyridine derivatives influence solubility and aggregation, which may explain discrepancies in in vitro vs. in vivo activity. Refinement against high-resolution data (e.g., SHELXL) is critical for accurate electron density mapping .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for SAR studies?

The compound’s solubility is highly dependent on the oxidation state of phosphorus. The P(III) form (diphenylphosphanyl) is lipophilic and dissolves better in DCM or THF, while the P(V) oxidized form (diphenylphosphoryl) is more polar. Use solvent systems like EtOAC/DCM gradients during purification to isolate the desired species. Solubility profiles should be cross-validated using dynamic light scattering (DLS) .

Q. What methodologies address low yields in derivatization reactions (e.g., alkylation or sulfonation)?

For alkylation (e.g., methyl sulfate reactions), sealed-tube conditions at 100°C in dioxane improve reactivity. Catalyst screening (e.g., Pd for cross-coupling) or microwave-assisted synthesis may enhance efficiency. Post-reaction purification via precipitation (e.g., Et₂O-induced crystallization) reduces losses during column chromatography .

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) calculations can map the phosphanyl group’s role in hydrogen bonding and π-π stacking with receptor residues. Validate predictions with isothermal titration calorimetry (ITC) to quantify binding constants .

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